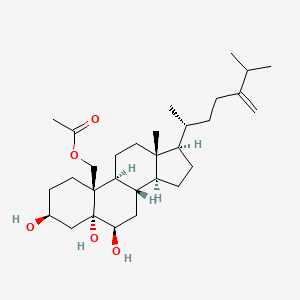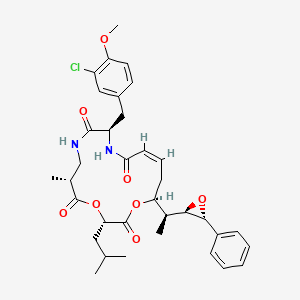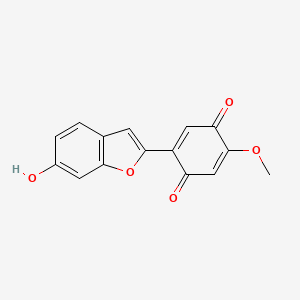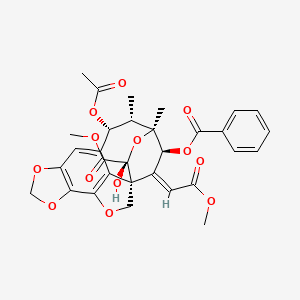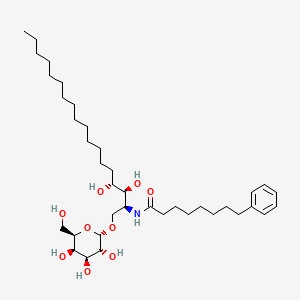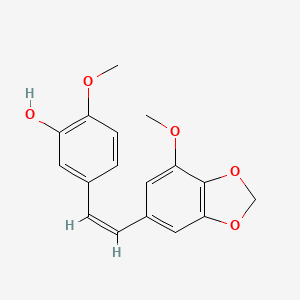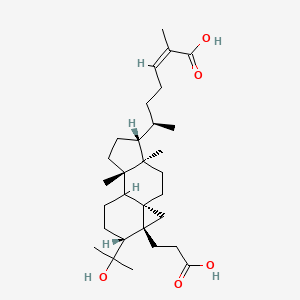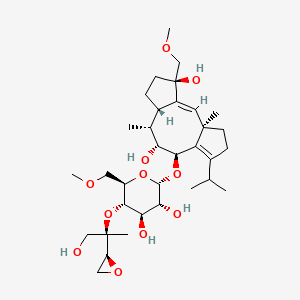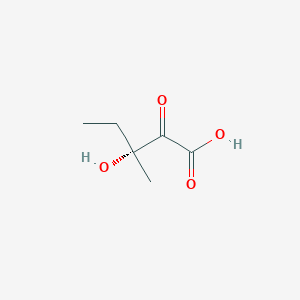
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid is the (R)-enantiomer of 3-hydroxy-3-methyl-2-oxopentanoic acid. It is a conjugate acid of a (R)-3-hydroxy-3-methyl-2-oxopentanoate. It is an enantiomer of a (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
Chemical and Pharmacological Insights :
- Ohmefentanyl, related to β-hydroxy-3-methylfentanyl, offers deep insights into the structure-activity relationships of opiates. Investigations into the stereoisomers of ohmefentanyl provide valuable probes for studying opioid receptor-mediated phenomena, potentially leading to the development of refined pharmacophores for opioid receptors (Brine et al., 1997).
Biodegradable Polymers :
- Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, is synthesized from hydroxyalkanoic acids with the hydroxyl substituted carbon in R configuration. PHAs are notable for their biodegradability, biocompatibility, and renewable nature, presenting significant applications in bioplastics and bioengineering (Amara, 2010).
Antioxidant Properties :
- Hydroxycinnamic acids (HCAs), structurally related to hydroxyalkanoic acids, are significant for their antioxidant properties. Studies on their structure-activity relationships aid in understanding their antioxidant potency and potentially guide the development of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Biofuel Production :
- The microbial production of poly-D-3-hydroxybutyric acid from CO2, a process involving hydroxy acids, highlights the potential of utilizing microbial pathways for sustainable biofuel production. This research opens avenues for biotechnological innovations in energy production (Ishizaki et al., 2001).
Recycling and Conversion to Chemicals and Fuels :
- Poly-3-hydroxybutyrate, a polyhydroxyalkanoate, can be tailored for recycling into various chemicals and fuels. The detailed review of its degradation pathways and product applications signifies the role of hydroxy acids in advancing sustainable materials and energy sources (Kang et al., 2022).
Cosmetic and Dermatological Applications :
- Hydroxy acids, including (R)-3-hydroxy-3-methyl-2-oxopentanoic acid, are widely used in cosmetic and therapeutic formulations. They offer benefits such as treating photoaging, acne, and other skin conditions, highlighting their significance in dermatological research and applications (Kornhauser et al., 2010).
Propiedades
Nombre del producto |
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clave InChI |
YJVOWRAWFXRESP-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)C(=O)O)O |
SMILES canónico |
CCC(C)(C(=O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



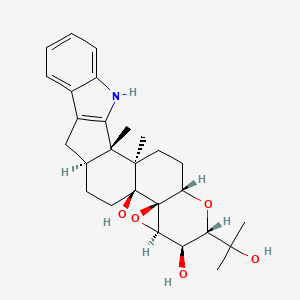
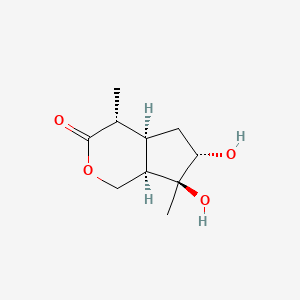
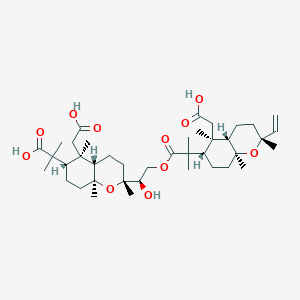
![(1aS,2R,5R,7aS)-2,3-dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1251166.png)


